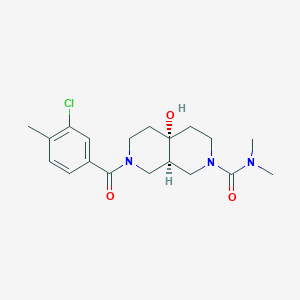

(4aR*,8aR*)-7-(3-chloro-4-methylbenzoyl)-4a-hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Naphthyridines and their carboxamide derivatives are a class of compounds with diverse biological and chemical properties, including potential applications in medicinal chemistry due to their pharmacological activities. The compound “(4aR,8aR)-7-(3-chloro-4-methylbenzoyl)-4a-hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide”** belongs to this class, which is characterized by a naphthyridine core structure modified with various substituents affecting its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of naphthyridine derivatives often involves cyclization reactions, starting from appropriately substituted pyridines or related heterocycles. For example, a method for synthesizing 1-aryl-4-hydroxyN,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides has been developed by treating ethyl 2-chloropyridine-3-carboxylate with lithium enolate of N,N-dimethylacetamide, followed by reaction with aryl isocyanates (Kobayashi et al., 2009). Such methods could potentially be adapted for the synthesis of the specified compound by choosing suitable starting materials and conditions.

Applications De Recherche Scientifique

Synthesis and Cytotoxic Activity

Researchers have developed carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which have shown potent cytotoxicity against cancer cell lines, such as murine P388 leukemia and Lewis lung carcinoma (LLTC). Some derivatives have demonstrated remarkable IC50 values (<10 nM), indicating their high efficacy in inhibiting cancer cell growth. Notably, certain compounds achieved curative outcomes in mice models with colon 38 tumors after a single dose treatment, underscoring their potential as cancer therapeutics (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

Antibacterial Properties

The synthesis of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues has been reported, with several compounds exhibiting stronger antibacterial activity than enoxacin. This suggests their potential as novel antibacterial agents, warranting further biological studies to explore their full spectrum of activity and potential applications (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

DNA Binding and Fluorescent Probes

Newly synthesized 10-methoxydibenzo[b,h][1,6]naphthyridine-2-carboxamide derivatives have been studied for their DNA binding capabilities. These probes exhibit strong fluorescence upon DNA binding, indicating their utility as fluorescent DNA staining probes for biochemical and molecular biology research applications. The probes have shown compatibility with normal Vero cells at nanomolar concentrations, suggesting their potential use in live-cell DNA staining without significant cytotoxicity (Mahalakshmi, Vennila, Selvakumar, Rao, Malwade, Deval, Madhuri, Seenivasaperumal, & Elango, 2020).

Propriétés

IUPAC Name |

(4aR,8aR)-7-(3-chloro-4-methylbenzoyl)-4a-hydroxy-N,N-dimethyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26ClN3O3/c1-13-4-5-14(10-16(13)20)17(24)22-8-6-19(26)7-9-23(12-15(19)11-22)18(25)21(2)3/h4-5,10,15,26H,6-9,11-12H2,1-3H3/t15-,19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFNBNQDUPMWHL-DNVCBOLYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCC3(CCN(CC3C2)C(=O)N(C)C)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(=O)N2CC[C@]3(CCN(C[C@H]3C2)C(=O)N(C)C)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5517694.png)

![5-acetyl-2-[(2-chloro-6-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5517703.png)

![4-[4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazin-1-yl]phenol](/img/structure/B5517711.png)

![1-(3-chloro-4-fluorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5517718.png)

![N-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5517726.png)

![5-(phenoxymethyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5517748.png)

![N-(3-chloro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5517754.png)

![2-cyclopropyl-9-[(4-fluoro-2-methylphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5517761.png)

![N-(3-acetylphenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5517768.png)

![1-[(4-methoxyphenyl)acetyl]indoline](/img/structure/B5517769.png)

![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5517785.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5517786.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5517790.png)